molecular formula C13H13N3O9S3 B3182425 NO2-SPDB-sulfo CAS No. 663598-89-8

NO2-SPDB-sulfo

Cat. No.: B3182425
CAS No.: 663598-89-8
M. Wt: 451.5 g/mol
InChI Key: AJTQYMNCOAZOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NO2-SPDB-sulfo, also known as 1-(4-((5-nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting cytotoxic drugs to antibodies, allowing targeted delivery to specific cells or proteins. Its cleavable nature ensures controlled drug release, optimizing the effectiveness of ADCs .

Preparation Methods

The synthesis of NO2-SPDB-sulfo involves several steps. The primary synthetic route includes the formation of a disulfide bond between 5-nitropyridin-2-yl and butanoyloxy groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The final product is purified through techniques like column chromatography .

In industrial production, large-scale synthesis follows similar steps but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and advanced purification methods like high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

NO2-SPDB-sulfo undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are typically thiol derivatives and sulfonic acid derivatives .

Scientific Research Applications

NO2-SPDB-sulfo is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

The mechanism of action of NO2-SPDB-sulfo involves its role as a cleavable linker in ADCs. Upon administration, the ADC binds to specific antigens on the target cells. The linker then undergoes cleavage, releasing the cytotoxic drug within the target cells. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug .

Comparison with Similar Compounds

NO2-SPDB-sulfo is unique due to its cleavable nature and the presence of a sulfonic acid group, which enhances its solubility and reduces aggregation tendencies. Similar compounds include:

    SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate): A non-sulfonated version of this compound.

    MCC (maleimidomethyl cyclohexane-1-carboxylate): Another linker used in ADC synthesis, but with different chemical properties.

    Hydrazone linkers: Used in some ADCs, but with different cleavage mechanisms

This compound stands out due to its enhanced solubility and controlled drug release properties, making it a preferred choice in many ADC formulations .

Properties

IUPAC Name

1-[4-[(5-nitropyridin-2-yl)disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O9S3/c17-11-6-9(28(22,23)24)13(19)15(11)25-12(18)2-1-5-26-27-10-4-3-8(7-14-10)16(20)21/h3-4,7,9H,1-2,5-6H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTQYMNCOAZOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146834
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663598-89-8
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663598-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-3-sulfo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NO2-SPDB-sulfo
Reactant of Route 2
NO2-SPDB-sulfo
Reactant of Route 3
NO2-SPDB-sulfo
Reactant of Route 4
Reactant of Route 4
NO2-SPDB-sulfo
Reactant of Route 5
Reactant of Route 5
NO2-SPDB-sulfo
Reactant of Route 6
Reactant of Route 6
NO2-SPDB-sulfo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.